Compound Description: Clebopride (3) is a substituted benzamide clinically utilized for its stimulatory effects on gastric motility. It is also recognized as a potent central dopamine antagonist. [, ]
Relevance: Clebopride shares a significant structural resemblance to 1-(2-bromobenzoyl)-4-piperidinecarboxamide, featuring a benzamide core and a piperidine ring. The key difference lies in the amide bond orientation and the substitution pattern on the benzamide moiety. Studying Clebopride's structure-activity relationship (SAR) provides valuable insights into potential dopamine antagonist activity and gastric motility effects of 1-(2-bromobenzoyl)-4-piperidinecarboxamide. [, ]
BRL 20596
Compound Description: BRL 20596 (4a) is an anilide analog of Clebopride, exhibiting potent central dopamine antagonist activity but lacking gastric stimulatory effects. [, ]
Relevance: BRL 20596 is structurally analogous to 1-(2-bromobenzoyl)-4-piperidinecarboxamide, with a reversed amide bond compared to Clebopride. This reversed amide bond is a crucial structural feature shared with the target compound. The absence of gastric activity in BRL 20596, despite its dopamine antagonist properties, suggests that modifications to the amide region might allow for the separation of these activities in 1-(2-bromobenzoyl)-4-piperidinecarboxamide. [, ]
Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) under clinical evaluation as an anticancer agent. [, ]
Relevance: While structurally distinct from 1-(2-bromobenzoyl)-4-piperidinecarboxamide, SCH66336 features a piperidinecarboxamide moiety, highlighting this group's potential relevance in medicinal chemistry. Understanding SCH66336's mechanism of action and potential resistance mechanisms could offer insights into the broader biological activity of compounds containing the piperidinecarboxamide group, including the target compound. [, ]
Compound Description: BMS-387032 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2/cycE) with demonstrated antitumor activity. []
Relevance: BMS-387032, like 1-(2-bromobenzoyl)-4-piperidinecarboxamide, contains the 4-piperidinecarboxamide scaffold. This shared structural feature suggests potential for similar biological activities. BMS-387032's success as an antitumor agent highlights the therapeutic potential of compounds containing this specific scaffold, including the target compound. []
Compound Description: Sch-66336 is a potent farnesyl protein transferase inhibitor (FTI) currently in clinical trials for cancer treatment. The presence of a 10-bromobenzocycloheptapyridyl group enhances its potency, likely by restricting conformational flexibility. []
Relevance: The structural similarities between Sch-66336 and 1-(2-bromobenzoyl)-4-piperidinecarboxamide, particularly the presence of a bromine-substituted benzoyl group, are noteworthy. This shared feature suggests potential overlap in their binding interactions and pharmacological profiles. The detailed SAR studies around Sch-66336, especially highlighting the role of the bromine substituent, provide valuable insights for understanding the structure-activity relationship of the target compound. []
Indolocycloheptapyridine Sch-207758 [(+)-10a]
Compound Description: Sch-207758 represents a novel class of potent FTIs designed based on principles learned from Sch-66336. The indolocycloheptapyridine moiety in Sch-207758 is thought to contribute to its enhanced potency via increased hydrophobic interactions with the target protein. []
Relevance: Although structurally distinct from 1-(2-bromobenzoyl)-4-piperidinecarboxamide, Sch-207758 and its development highlight the importance of conformational constraint and hydrophobic interactions in drug design. These principles are valuable when considering potential modifications and optimizations for the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.